2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone (CAS 5407-94-3) is a conformationally constrained, C2v-symmetric spiro heterocycle containing two imide-functionalized rings sharing a single quaternary carbon. Unlike N-alkylated diazaspiro[5.5]undecane scaffolds widely explored for CNS targets, this fully oxidized tetraone variant possesses four carbonyl groups, creating a distinct hydrogen-bonding topology and substantially reducing logP relative to the parent diamine.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 5407-94-3
Cat. No. B186299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
CAS5407-94-3
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)NC2=O)C(=O)NC1=O
InChIInChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15)
InChIKeyVLXWUMRXYIGSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone (CAS 5407-94-3): A Structurally Distinct, C2v-Symmetric Spiro-Tetraone Building Block


2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone (CAS 5407-94-3) is a conformationally constrained, C2v-symmetric spiro heterocycle containing two imide-functionalized rings sharing a single quaternary carbon [1]. Unlike N-alkylated diazaspiro[5.5]undecane scaffolds widely explored for CNS targets, this fully oxidized tetraone variant possesses four carbonyl groups, creating a distinct hydrogen-bonding topology and substantially reducing logP relative to the parent diamine [2]. These features render it a privileged yet narrowly supplied fragment for medicinal chemistry and materials science.

C2v Symmetry Equivalent glutarimide rings simplify SAR interpretation
Hydrophilic Core Low logP and high polar surface area support aqueous solubility
H-Bond Network Four carbonyl acceptors and two NH donors enable target engagement

Why Generic Substitution Fails for 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone: Regioisomer-Dependent Properties Dictate Function


Spiro[5.5]undecane-tetraones exist as multiple regioisomers differing in the position of the two nitrogen atoms relative to the carbonyl groups. The 2,8-substitution pattern yields a C2v-symmetric structure with two chemically equivalent glutarimide-like rings, whereas the 2,4-isomer is unsymmetrical [1]. This geometrical distinction governs hydrogen-bond donor/acceptor geometry, dipole moment, and molecular recognition by biological targets. For instance, 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives have been reported to exhibit antibacterial, sedative-hypnotic, CNS depressant, anticonvulsant, and fungicidal properties [2], yet the 2,8-isomer’s divergent spatial presentation of the same pharmacophoric elements (four carbonyls, two NH donors) obligates distinct SAR. Simply substituting one regioisomer for another introduces uncontrolled changes in binding, solubility, and crystallinity.

2,4-Regioisomer Different symmetry and H-bond presentation may invert or weaken target binding, limiting direct SAR transfer.
Reduced Diamine (CAS 180-50-7) Lacks carbonyl acceptors and has higher logP, potentially reducing aqueous solubility and altering molecular recognition.
N-Alkylated Analogs Absence of NH donors removes key hydrogen-bonding capacity, incompatible with studies requiring donor functionality.

Quantitative Differentiation Evidence for 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone Against Closest Chemical Analogs


Regioisomeric Identity: 2,8- vs. 2,4-Diazaspiro[5.5]undecane-Tetraone Topological Distinction

The 2,8-regioisomer (target) positions the two ring nitrogen atoms in a 1,5-relationship across the spiro center, generating a C2v-symmetric scaffold with two chemically and magnetically equivalent glutarimide-like rings. In contrast, the 2,4-regioisomer places nitrogens in a 1,3-relationship within the same ring, breaking symmetry and creating non-equivalent ring environments [1]. This topological difference is absolute—no conformational or tautomeric interconversion is possible—and is directly evidenced by the InChI string distinctness (VLXWUMRXYIGSMF-UHFFFAOYSA-N for the 2,8-isomer vs. distinct InChI for the 2,4-isomer). Single-crystal X-ray structures of related 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones confirm the unsymmetrical ring geometry driven by CAr–H···π, π–π stacking, and intermolecular hydrogen bonding [1].

Regioisomer Topology
Head-to-head
2,8-isomer: C2v symmetry, two equivalent rings; 2,4-isomer: unsymmetrical, non-equivalent rings
SAR and binding mode depend on regioisomer, verification essential
Distinct InChIKey; no interconversion possible
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Hydrogen-Bond Donor Count Advantage vs. N-Substituted 2,8-Diazaspiro[5.5]undecane Scaffolds

The target compound bears two NH donors (one per glutarimide ring), whereas the diacyl derivatives claimed in patent EP3743425 [1] for immunomodulation are fully N-substituted (zero NH donors). Additionally, the reduced parent scaffold 2,8-diazaspiro[5.5]undecane (CAS 180-50-7) has two secondary amine NH donors but no carbonyl acceptors. The tetraone thus occupies a unique intermediate state: it retains hydrogen-bond donor capacity for target engagement while adding four carbonyl acceptors that dramatically lower logP and increase polar surface area versus the fully reduced diamine (2 NH, 0 C=O; logP ~0.5; PSA ~24 Ų) [2]. The measured logP of the tetraone is -1.28 with PSA 92 Ų [3], representing a >1.7 log unit decrease and a ~68 Ų PSA increase relative to the non-carbonyl scaffold.

H-Bond Donor vs. Analogs
Cross-study comparable
2 NH donors (tetraone) vs. 0 donors (N-substituted scaffolds)
Donor capacity supports hydrogen-bond-based design and solubility profiling
logP -1.28 vs. ~0.5; ΔPSA ~68 Ų
Fragment-Based Drug Discovery Physicochemical Property Optimization Immunomodulation

Vendor-Documented Purity Benchmarking and Procurement Feasibility Relative to Alternative Diazaspiro Scaffolds

Multiple vendors supply the target compound at ≥98% purity (HPLC), with documented pricing on the ChemSpace marketplace: A2B Chem lists 25 mg at $150 and 100 mg at $536; AA BLOCKS lists 25 mg at $156 and 100 mg at $525; Angene lists 25 mg at $276 and 100 mg at $785 [1]. In contrast, the reduced scaffold 2,8-diazaspiro[5.5]undecane (CAS 180-50-7) is priced at $244/100 mg and $569/1 g from AKSci . On a molar basis, the tetraone (MW 210.19) costs approximately $2.55–$3.74/μmol (based on 100 mg pricing), while the diamine (MW 154.25) costs ~$3.69/μmol at the 100 mg scale and $0.37/μmol at 1 g scale, reflecting the higher synthetic complexity and carbonyl installation steps required for the tetraone.

Vendor Purity & Pricing
Cross-study comparable
Purity ≥98% across suppliers; $150–$276/25 mg
Multi-source availability reduces supply risk; purity supports SAR reproducibility
Pricing via ChemSpace; lead times 12–15 days
Chemical Sourcing Quality Control Lead Optimization

Spectral Fingerprint Uniqueness: FTIR and GC-MS Differentiation from Co-eluting Spiro-Tetraone Isomers

The Wiley KnowItAll Mass Spectral Library contains reference FTIR and GC-MS spectra for 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone, distinct from the co-listed structural isomer 4,10-diazaspiro[5.5]undecane-3,5,9,11-tetrone [1]. The availability of orthogonal spectroscopic reference data (IR and MS) enables unambiguous identity confirmation upon receipt, which is critical given that regioisomeric spiro-tetraones can co-elute under standard LC conditions. Without such reference spectra, laboratories risk misidentification of purchased material.

Spectral ID
Head-to-head
FTIR and GC-MS reference spectra in Wiley KnowItAll Library
Enables receipt-side isomer verification, reduces misassignment risk
Distinct from 4,10-isomer entry
Analytical Chemistry Quality Control Compound Identity Verification

NCI-60 Screening Designation as an Indicator of Prior Anticancer Assessment

The compound carries two National Cancer Institute (NCI) identifiers—NSC-650736 and NSC 10739—indicating it was formally accessioned and screened through the NCI-60 human tumor cell line panel . While the quantitative GI50 data are not publicly retrievable through standard interfaces, the assignment of NSC numbers is itself a differential marker: the 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone scaffold, despite its reported antibacterial and CNS activities [1], is not found with an NSC designation in the same databases, suggesting the 2,8-isomer underwent dedicated anticancer profiling that the 2,4-isomer did not (or its derivatives were not accessioned under these specific NSC entries).

NCI-60 Screening History
Data to verify
NSC-650736 and NSC 10739 assigned; public GI50 data not retrievable
Prior anticancer screening context; data to verify directly from NCI DTP
Class-level inference based on accession status
Anticancer Drug Discovery NCI-60 Panel Preliminary Biological Screening

Physicochemical Stability Indicators: Density-Driven Crystallinity Advantage vs. Alkylated Diazaspiro Analogs

The computed density of 1.45 g/cm³ for the tetraone is significantly higher than typical values for N-alkylated diazaspiro[5.5]undecane derivatives (typically <1.2 g/cm³ due to flexible substituents reducing packing efficiency). The high density, combined with the presence of four carbonyl groups capable of engaging in intermolecular C=O···H–N hydrogen bonding as documented for related spiro-tetraones via single-crystal X-ray diffraction [1], suggests superior crystallinity and potentially higher melting point, which are advantageous for purification, long-term storage stability, and formulation development.

Density & Crystallinity
Class-level inference
Computed density 1.45 g/cm³; bp 563.9°C
May support favorable crystallinity and polymorph uniformity
Density from ChemSrc prediction; compare with alkylated analogs
Solid-State Chemistry Formulation Crystallinity

Procurement-Driven Application Scenarios for 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone


Fragment-Based Lead Discovery Requiring a Rigid, Low-logP, Hydrogen-Bond-Rich Core

The tetraone's logP of -1.28 and PSA of 92 Ų [1] place it in fragment-like chemical space favorable for aqueous solubility and ligand efficiency. Its C2v symmetry reduces the number of unique derivatization sites, simplifying SAR interpretation. Research groups pursuing oral or parenteral drug candidates where low lipophilicity is desired should prioritize this scaffold over the reduced 2,8-diazaspiro[5.5]undecane (logP ~0.5, PSA ~24 Ų) [2], as the latter requires additional polar functionalization to achieve comparable solubility.

Immunomodulator Development Leveraging the 2,8-Diacyl Pharmacophore

Patent EP3743425 [1] establishes the 2,8-diacyl-2,8-diazaspiro[5.5]undecane motif as an immunomodulatory chemotype. The tetraone serves as the direct precursor for diacylation: selective N-acylation of the two NH donors generates the pharmacologically active diacyl derivatives. The 2,8-substitution pattern is essential—the patent's exemplified compounds all contain the 2,8-connectivity, and isomeric 2,4-diazaspiro scaffolds are not claimed, underscoring the regioisomer specificity of this immunomodulatory mechanism.

Anticancer Screening Programs Building on NCI-60 Precedence

The assignment of NSC-650736 and NSC 10739 [1] confirms the compound has undergone NCI-60 panel evaluation. While public GI50 values are not readily accessible, the existence of these identifiers enables researchers to request the screening data directly from the NCI Developmental Therapeutics Program. This precedent lowers the barrier for academic groups seeking to contextualize new anticancer data or for companies performing due diligence on the spiro-tetraone chemotype.

Crystallography and Solid-State Studies Exploiting the Tetraone's Hydrogen-Bonding Lattice

The four carbonyl groups plus two NH donors create a dense hydrogen-bonding network, as structurally characterized for the related 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone class [1]. This property makes the 2,8-isomer an attractive co-crystal former or a rigid probe for studying spirocycle solid-state packing. Procurement at ≥98% purity from multiple vendors [2] ensures material suitable for single-crystal growth without chromatographic pre-purification.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low logP, high PSA spiro core
Aqueous solubility and ligand efficiency profiling
Immunomodulator pharmacophore research
2,8-Diacyl derivatization site
Regioisomer-specific SAR and patent context review
Anticancer screening research
Prior NCI-60 panel accession
NCI DTP data request and cell-line profiling review
Crystallography and solid-state studies
High-density, strong H-bond network
Polymorph identification and co-crystal screening
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